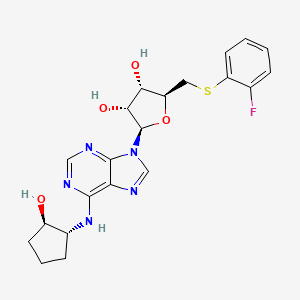

GS-9667

Descripción

Propiedades

Número CAS |

618380-90-8 |

|---|---|

Fórmula molecular |

C21H24FN5O4S |

Peso molecular |

461.5 g/mol |

Nombre IUPAC |

(2S,3S,4R,5R)-2-[(2-fluorophenyl)sulfanylmethyl]-5-[6-[[(1R,2R)-2-hydroxycyclopentyl]amino]purin-9-yl]oxolane-3,4-diol |

InChI |

InChI=1S/C21H24FN5O4S/c22-11-4-1-2-7-15(11)32-8-14-17(29)18(30)21(31-14)27-10-25-16-19(23-9-24-20(16)27)26-12-5-3-6-13(12)28/h1-2,4,7,9-10,12-14,17-18,21,28-30H,3,5-6,8H2,(H,23,24,26)/t12-,13-,14-,17-,18-,21-/m1/s1 |

Clave InChI |

IZRXENCTXNMAMI-DIJFLQFKSA-N |

SMILES isomérico |

C1C[C@H]([C@@H](C1)O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CSC5=CC=CC=C5F)O)O |

SMILES canónico |

C1CC(C(C1)O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CSC5=CC=CC=C5F)O)O |

Apariencia |

Solid powder |

Otros números CAS |

618380-90-8 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

2-(6-((2-hydroxycyclopentyl)amino)purin-9-yl)-5-((2-fluorophenylthio)methyl)oxolane-3,4-diol CVT 3619 CVT-3619 CVT3619 GS-9667 |

Origen del producto |

United States |

Foundational & Exploratory

The Therapeutic Potential of GS-9667: A Technical Guide for Researchers

An In-depth Examination of a Selective A1 Adenosine Receptor Partial Agonist

GS-9667, also known as CVT-3619, has emerged as a compound of significant interest for its therapeutic potential, primarily in the management of metabolic disorders such as Type 2 Diabetes Mellitus (T2DM) and dyslipidemia. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.

Mechanism of Action: Selective A1 Adenosine Receptor Partial Agonism

This compound is a novel N6-5'-substituted adenosine analog that functions as a selective, partial agonist of the A1 adenosine receptor (A1AdoR).[1] The A1AdoR is a G protein-coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] This signaling cascade is particularly relevant in adipocytes, where it plays a crucial role in the regulation of lipolysis.

By partially activating the A1AdoR in white adipose tissue, this compound effectively inhibits the breakdown of triglycerides into free fatty acids (FFAs) and glycerol.[1] Elevated circulating FFAs are a known contributor to insulin resistance and the progression of T2DM. Therefore, the primary therapeutic hypothesis for this compound is that by lowering plasma FFA levels, it can improve insulin sensitivity and glucose homeostasis.[4][5]

Preclinical and Clinical Data

Preclinical Studies

Preclinical investigations in rodent models have demonstrated the efficacy of this compound (then referred to as CVT-3619) in modulating lipid metabolism.

| Parameter | Value | Species/Model | Reference |

| Binding Affinity (KH) | 14 nM | Rat Adipocyte Membranes | [1][6] |

| Binding Affinity (KL) | 5.4 µM | Rat Adipocyte Membranes | [1][6] |

| IC50 (cAMP Reduction) | 6 nM | Rat Epididymal Adipocytes | [1][6] |

| IC50 (NEFA Release) | 44 nM | Rat Epididymal Adipocytes | [1][6] |

| Effect on Lipolysis | Partial agonist relative to the full agonist CPA | Rat Epididymal and Inguinal Adipocytes | [6] |

| Cardiovascular Effects | Did not alter atrial rate; minimal effect on stimulus-to-His bundle interval | Isolated Rat and Guinea Pig Hearts | [6] |

These studies highlighted the selectivity of this compound for the A1AdoR and its potent anti-lipolytic effects at concentrations that did not induce significant cardiovascular side effects, a common challenge with full A1AdoR agonists.[6]

Clinical Trials

Two key clinical studies have evaluated the safety, pharmacokinetics, and pharmacodynamics of orally administered this compound in human subjects.

Single Ascending Dose Study

| Parameter | Description |

| Subjects | Healthy, non-obese and obese individuals |

| Dosing | Single oral doses ranging from 30 mg to 1,800 mg |

| Key Findings | Dose-dependent reductions in plasma FFA levels were observed at doses of 300 mg and higher. The drug was well-tolerated. |

| Reference | [4] |

Multiple Ascending Dose Study

| Parameter | Description |

| Subjects | Healthy, obese individuals |

| Dosing | 600-2,400 mg once daily (QD), 1,200 mg twice daily (BID), or 600 mg four times daily (QID) for 14 days |

| Key Findings | Reproducible, dose-dependent reductions in FFA levels were maintained over the 14-day period without evidence of receptor desensitization or rebound effects. This compound exhibited linear pharmacokinetics, and steady-state concentrations were achieved within 3-5 days. The drug was well-tolerated. |

| Reference | [4] |

These clinical findings support the potential of this compound as a therapeutic agent for lowering FFA levels in humans.[4][5][7]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Adipocytes

Caption: this compound signaling pathway in adipocytes, leading to the inhibition of lipolysis.

Experimental Workflow: Ex Vivo Adipocyte Lipolysis Assay

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Feeding desensitizes A1 adenosine receptors in adipose through FOXO1-mediated transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Reduction of free fatty acids, safety, and pharmacokinetics of oral this compound, an A(1) adenosine receptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A1 Adenosine Receptor Partial Agonists and Allosteric Modulators: Advancing Toward the Clinic? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel partial agonist of the A(1)-adenosine receptor and evidence of receptor homogeneity in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development [frontiersin.org]

GS-9667: A Selective Partial Agonist of the A1 Adenosine Receptor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GS-9667 (also known as CVT-3619), a selective partial agonist of the A1 adenosine receptor (A1AR). The document covers its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and visual representations of its signaling pathways and experimental workflows.

Introduction to this compound and the A1 Adenosine Receptor

The A1 adenosine receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including cardiovascular function, neuronal activity, and metabolism.[1][2] Activation of the A1AR is associated with therapeutic benefits, but full agonists often lead to undesirable side effects due to the ubiquitous expression of the receptor.[3] Partial agonists like this compound offer a promising therapeutic strategy by selectively activating A1AR-mediated pathways, thereby minimizing adverse effects.[3][4] this compound has been investigated for its potential in treating type 2 diabetes and dyslipidemia by reducing free fatty acid (FFA) levels.[5][6]

This compound is a novel N6-5'-substituted adenosine analog.[5] Its chemical formula is C21H24FN5O.[5] As a partial agonist, this compound elicits a submaximal response compared to endogenous full agonists, a characteristic that contributes to its favorable safety profile.[7]

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Assay Condition | Reference |

| High-Affinity Binding (KH) | 14 nM | Radioligand binding assay in adipocyte membranes | [5] |

| Low-Affinity Binding (KL) | 5.4 µM | Radioligand binding assay in adipocyte membranes | [5] |

Table 1: Binding Affinity of this compound for the A1 Adenosine Receptor

| Parameter | IC50 Value | Assay Condition | Reference |

| cAMP Content Reduction | 6 nM | Epididymal adipocytes | [5] |

| Nonesterified Fatty Acid (NEFA) Release Inhibition | 44 nM | Epididymal adipocytes | [5] |

Table 2: Functional Potency of this compound

Mechanism of Action and Signaling Pathways

The A1 adenosine receptor primarily couples to inhibitory G proteins of the Gi/o family.[1][3] Upon activation by an agonist like this compound, the associated G protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This reduction in cAMP attenuates the activity of protein kinase A (PKA).

Beyond the canonical cAMP pathway, A1AR activation can also modulate other signaling cascades. These include the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and the modulation of ion channels, such as the activation of potassium channels and inhibition of calcium channels.[3]

Below is a diagram illustrating the primary signaling pathway of the A1 adenosine receptor.

Caption: A1 Adenosine Receptor Signaling Pathway.

The concept of partial agonism is central to the pharmacological profile of this compound. Unlike a full agonist, which elicits a maximal receptor response, a partial agonist produces a lower maximal response, even at saturating concentrations. This can be advantageous in tissues with a high receptor reserve, where a partial agonist can still produce a significant functional effect while having minimal impact in tissues with a low receptor reserve, thus providing a margin of safety.[4]

References

- 1. mdpi.com [mdpi.com]

- 2. Adenosine A1 receptors link to smooth muscle contraction via CYP4a, PKC-α, and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Preclinical Research on GS-9667: An In-depth Analysis of its Anti-lipolytic Effects

This technical guide provides a comprehensive overview of the preclinical research on GS-9667, a selective partial agonist of the A1 adenosine receptor (A1AdoR), with a specific focus on its mechanism of action in the inhibition of lipolysis. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound, also known as CVT-3619, is a novel N6-5'-substituted adenosine analog that functions as a selective, partial agonist for the A1 adenosine receptor (A1AdoR).[1] Its primary therapeutic potential lies in its ability to inhibit lipolysis, the process of breaking down triglycerides into free fatty acids (FFAs) and glycerol. By lowering circulating FFAs, this compound has been investigated for the treatment of type 2 diabetes mellitus (T2DM) and dyslipidemia.[1]

Mechanism of Action: Inhibition of Lipolysis

This compound exerts its anti-lipolytic effects by activating the A1 adenosine receptor on the surface of adipocytes. This receptor is coupled to an inhibitory G-protein (Gi).[2] Activation of the Gi-protein leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP).[3] The subsequent reduction in intracellular cAMP levels has a cascading effect on the lipolytic pathway.

Normally, in response to hormonal stimuli like catecholamines, β-adrenergic receptors are activated, leading to the stimulation of a Gs-protein, activation of adenylyl cyclase, and an increase in cAMP.[3][4] This rise in cAMP activates Protein Kinase A (PKA).[5][6] PKA then phosphorylates and activates two key proteins involved in lipolysis:

-

Perilipin 1 (PLIN1): A protein that coats the surface of lipid droplets. Phosphorylation of perilipin 1 allows hormone-sensitive lipase (HSL) to access the triglycerides stored within the lipid droplet.[4][7]

-

Hormone-Sensitive Lipase (HSL): An enzyme that, upon activation by PKA, translocates from the cytosol to the lipid droplet and hydrolyzes triglycerides and diglycerides.[5][8][9]

By decreasing cAMP levels, this compound effectively dampens the activation of PKA and, consequently, the phosphorylation of both perilipin and HSL. This leads to a significant reduction in the rate of lipolysis and the release of FFAs from adipocytes.

Figure 1: Signaling pathway of this compound-mediated inhibition of lipolysis.

Quantitative Data Summary

The preclinical efficacy of this compound in inhibiting lipolysis has been quantified through various in vitro assays. The key parameters are summarized in the table below.

| Parameter | Value | Cell Type | Description | Reference |

| Binding Affinity (KH) | 14 nM | Adipocyte Membranes | High-affinity binding constant to the A1 adenosine receptor. | [1] |

| Binding Affinity (KL) | 5.4 µM | Adipocyte Membranes | Low-affinity binding constant to the A1 adenosine receptor. | [1] |

| IC50 (cAMP Reduction) | 6 nM | Epididymal Adipocytes | The concentration of this compound required to inhibit 50% of the cAMP production. | [1] |

| IC50 (NEFA Release) | 44 nM | Epididymal Adipocytes | The concentration of this compound required to inhibit 50% of the nonesterified fatty acid release. | [1] |

Experimental Protocols

The following sections detail the methodologies used in the preclinical evaluation of this compound's effect on lipolysis.

-

Tissue Source: Epididymal fat pads are harvested from rats.

-

Digestion: The fat pads are minced and digested in a buffer (e.g., Krebs-Ringer bicarbonate buffer) containing collagenase at 37°C with gentle shaking.

-

Isolation: The resulting cell suspension is filtered through a nylon mesh to remove undigested tissue.

-

Washing: The isolated adipocytes are washed multiple times with fresh buffer to remove collagenase and other contaminants. The cells are then resuspended in a suitable buffer for subsequent assays.

This assay measures the release of glycerol or free fatty acids (FFAs) from isolated adipocytes as an indicator of lipolysis.

-

Cell Preparation: Isolated adipocytes are incubated in a buffer containing a lipolytic stimulus, such as isoproterenol (a β-adrenergic agonist), to induce lipolysis.[10]

-

Drug Treatment: Different concentrations of this compound are added to the adipocyte suspension.

-

Incubation: The cells are incubated for a defined period (e.g., 90 minutes) at 37°C.[11]

-

Sample Collection: At the end of the incubation period, the infranatant (the aqueous layer below the floating adipocytes) is collected for analysis.

-

Quantification: The concentration of glycerol or FFAs in the infranatant is measured using commercially available enzymatic assay kits.

-

Data Analysis: The percentage inhibition of lipolysis is calculated by comparing the amount of glycerol/FFA released in the presence of this compound to that in the control (stimulus alone). The IC50 value is then determined from the dose-response curve.

Figure 2: Experimental workflow for an in vitro lipolysis assay.

This assay quantifies the intracellular levels of cAMP in adipocytes following treatment with this compound.

-

Cell Treatment: Isolated adipocytes are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP. The cells are then treated with a stimulus (e.g., forskolin or isoproterenol) to increase cAMP production, in the presence or absence of varying concentrations of this compound.

-

Cell Lysis: After a short incubation period, the reaction is stopped, and the cells are lysed to release intracellular cAMP.

-

Quantification: The amount of cAMP in the cell lysate is measured using a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA) kit.

-

Data Analysis: The percentage reduction in cAMP levels is calculated, and the IC50 value is determined.

Conclusion

Preclinical studies have demonstrated that this compound is a potent inhibitor of lipolysis. Its mechanism of action is well-defined, involving the activation of the A1 adenosine receptor and the subsequent reduction of intracellular cAMP levels in adipocytes. The quantitative data from in vitro assays confirm its high affinity and efficacy in suppressing the release of free fatty acids. These findings underscore the therapeutic potential of this compound as a targeted therapy for metabolic disorders characterized by elevated plasma FFA levels, such as type 2 diabetes and dyslipidemia. Further research and clinical investigations are warranted to fully elucidate its clinical utility.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A1-adenosine receptor-mediated inhibition of adipocyte adenylate cyclase and lipolysis in Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms regulating adipocyte lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sochob.cl [sochob.cl]

- 5. Hormone-sensitive lipase - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Perilipin A mediates the reversible binding of CGI-58 to lipid droplets in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Perilipin A is essential for the translocation of hormone-sensitive lipase during lipolytic activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficient in vitro adipocyte model of long-term lipolysis: a tool to study the behavior of lipophilic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dadun.unav.edu [dadun.unav.edu]

The Pharmacodynamics of GS-9667: A Technical Guide

An In-depth Examination of the A1 Adenosine Receptor Partial Agonist

This technical guide provides a comprehensive overview of the pharmacodynamics of GS-9667 (also known as CVT-3619), a selective partial agonist of the A1 adenosine receptor (A1AR). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and pharmacological profile of this compound.

Note on Compound Nomenclature: It is important to distinguish this compound from GS-9669, a distinct compound that is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. This guide focuses exclusively on this compound, the A1 adenosine receptor partial agonist.

Introduction to this compound

This compound is a novel N6-5'-substituted adenosine analog designed to selectively target the A1 adenosine receptor. As a partial agonist, this compound activates the A1AR but elicits a submaximal response compared to full agonists. This property is advantageous as it can provide therapeutic benefits, such as the inhibition of lipolysis, while potentially mitigating the adverse effects associated with full A1AR activation, like significant cardiovascular effects.[1][2] The primary therapeutic indication explored for this compound has been for metabolic diseases, including type 2 diabetes and dyslipidemia, due to its ability to lower circulating free fatty acids (FFA).[3][4][5]

Quantitative Pharmacodynamic Data

The pharmacodynamic profile of this compound has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Table 1: Receptor Binding Affinity of this compound

| Parameter | Value | Species | Tissue/Cell Preparation | Reference |

| High-Affinity Binding (KH) | 14 nM | Rat | Adipocyte Membranes | [6] |

| Low-Affinity Binding (KL) | 5.4 µM | Rat | Adipocyte Membranes | [6] |

Table 2: In Vitro Functional Activity of this compound

| Assay | IC50 | Species | Cell Type | Reference |

| Cyclic AMP (cAMP) Reduction | 6 nM | Rat | Epididymal Adipocytes | [6] |

| Nonesterified Fatty Acid (NEFA) Release Inhibition | 44 nM | Rat | Epididymal Adipocytes | [6] |

Signaling Pathway of this compound

This compound exerts its effects by binding to and activating the A1 adenosine receptor, which is a G protein-coupled receptor (GPCR). The A1AR is primarily coupled to the inhibitory G protein, Gαi.

Caption: A1 Adenosine Receptor Signaling Pathway.

Upon binding of this compound, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). In adipocytes, reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which in turn reduces the phosphorylation and activity of hormone-sensitive lipase, a key enzyme in the breakdown of triglycerides. The net effect is the inhibition of lipolysis and a reduction in the release of free fatty acids.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the pharmacodynamics of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for the A1 adenosine receptor.

Caption: Experimental Workflow for Radioligand Binding Assay.

Protocol:

-

Membrane Preparation:

-

Homogenize rat epididymal adipocytes in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation (e.g., 50-100 µg of protein), a fixed concentration of a selective A1AR radioligand (e.g., [3H]8-cyclopentyl-1,3-dipropylxanthine, [3H]DPCPX), and varying concentrations of unlabeled this compound.

-

For determination of non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled A1AR antagonist (e.g., 10 µM DPCPX).

-

Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.

-

Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

The binding affinity (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation.

-

Cyclic AMP (cAMP) Functional Assay

This assay measures the ability of this compound to inhibit adenylyl cyclase and reduce intracellular cAMP levels in response to a stimulator.

Protocol:

-

Cell Preparation:

-

Isolate rat epididymal adipocytes by collagenase digestion.

-

Wash and resuspend the adipocytes in a suitable assay buffer (e.g., Krebs-Ringer bicarbonate buffer with HEPES and bovine serum albumin).

-

-

cAMP Assay:

-

Pre-incubate the adipocytes with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Add varying concentrations of this compound to the cells and incubate for a short period.

-

Stimulate adenylyl cyclase with an agent such as forskolin.

-

Incubate for a defined period (e.g., 10-15 minutes) at 37°C.

-

Terminate the reaction and lyse the cells to release intracellular cAMP.

-

-

cAMP Quantification:

-

Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

-

Create a standard curve with known concentrations of cAMP to interpolate the concentrations in the experimental samples.

-

-

Data Analysis:

-

Plot the cAMP concentration as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the inhibition of cAMP production.

-

Free Fatty Acid (FFA) Release Assay (Lipolysis Assay)

This assay directly measures the functional consequence of A1AR activation by this compound on lipolysis in adipocytes.

Caption: Experimental Workflow for Lipolysis Assay.

Protocol:

-

Adipocyte Preparation:

-

Isolate rat epididymal adipocytes as described for the cAMP assay.

-

Wash and resuspend the cells in an appropriate buffer containing bovine serum albumin (BSA) to act as an acceptor for the released FFAs.

-

-

Lipolysis Assay:

-

Aliquot the adipocyte suspension into a 96-well plate.

-

Add varying concentrations of this compound and pre-incubate.

-

Induce lipolysis by adding a β-adrenergic agonist such as isoproterenol.

-

Incubate the plate at 37°C for a specified period (e.g., 1-2 hours).

-

-

FFA Quantification:

-

Centrifuge the plate to separate the adipocytes from the incubation medium.

-

Collect the medium and quantify the concentration of nonesterified fatty acids (NEFA) using a commercially available colorimetric or fluorometric assay kit.

-

Prepare a standard curve with a known FFA standard (e.g., oleic acid) to determine the FFA concentrations in the samples.

-

-

Data Analysis:

-

Plot the FFA concentration as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 for the inhibition of FFA release.

-

Conclusion

This compound is a selective A1 adenosine receptor partial agonist with potent anti-lipolytic effects. Its pharmacodynamic profile, characterized by high-affinity binding to the A1AR and functional inhibition of cAMP production and subsequent free fatty acid release, makes it a valuable tool for studying A1AR pharmacology and a potential therapeutic agent for metabolic disorders. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other A1AR modulators.

References

- 1. Antilipolytic activity of a novel partial A1 adenosine receptor agonist devoid of cardiovascular effects: comparison with nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | A1 Adenosine Receptor Partial Agonists and Allosteric Modulators: Advancing Toward the Clinic? [frontiersin.org]

- 3. A1 Adenosine Receptor Partial Agonists and Allosteric Modulators: Advancing Toward the Clinic? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Reduction of free fatty acids, safety, and pharmacokinetics of oral this compound, an A(1) adenosine receptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel partial agonist of the A(1)-adenosine receptor and evidence of receptor homogeneity in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The A1 Adenosine Receptor Partial Agonist GS-9667 and its Role in the Reduction of Free Fatty Acids: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS-9667 is a selective, partial agonist of the A1 adenosine receptor (A1AR) that has demonstrated a significant, dose-dependent reduction in plasma free fatty acid (FFA) concentrations in both preclinical and clinical studies. By targeting the A1AR in adipocytes, this compound inhibits lipolysis, the process by which triglycerides are broken down to release FFAs into the bloodstream. This technical guide provides an in-depth analysis of the mechanism of action of this compound, a summary of the key quantitative data from clinical and preclinical investigations, and detailed experimental protocols utilized in these studies. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of metabolic disease and drug development.

Introduction

Elevated levels of circulating free fatty acids are strongly associated with the pathophysiology of type 2 diabetes mellitus and dyslipidemia.[1] FFAs can induce insulin resistance in skeletal muscle and the liver, and contribute to pancreatic β-cell dysfunction.[2] Therefore, therapeutic strategies aimed at lowering plasma FFA levels are of significant interest for the management of these metabolic disorders.

This compound (also known as CVT-3619) is a novel, orally bioavailable small molecule that acts as a partial agonist for the A1 adenosine receptor.[1][3] The A1AR is a G protein-coupled receptor highly expressed on the surface of adipocytes.[4][5] Endogenous adenosine, through activation of the A1AR, plays a crucial role in the regulation of lipolysis.[4] this compound mimics this action, offering a potential therapeutic approach to reduce FFA levels and improve metabolic control.[1]

Mechanism of Action: A1 Adenosine Receptor Signaling in Adipocytes

This compound exerts its anti-lipolytic effect by modulating the A1 adenosine receptor signaling pathway in adipocytes. The binding of this compound to the A1AR initiates a cascade of intracellular events that ultimately leads to a decrease in the activity of hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides.

The signaling pathway is as follows:

-

Receptor Activation: this compound binds to the A1 adenosine receptor on the adipocyte cell membrane.

-

G-protein Coupling: The activated A1AR couples to an inhibitory G-protein (Gi).

-

Inhibition of Adenylyl Cyclase: The Gi protein inhibits the activity of the enzyme adenylyl cyclase.

-

Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).

-

PKA Inactivation: With reduced cAMP levels, Protein Kinase A (PKA) remains in its inactive state.

-

Decreased HSL Activity: Inactive PKA is unable to phosphorylate and activate hormone-sensitive lipase (HSL).

-

Inhibition of Lipolysis: The reduced activity of HSL results in a decreased breakdown of triglycerides into FFAs and glycerol, leading to lower FFA release from the adipocyte.

Caption: Signaling pathway of this compound in adipocytes.

Quantitative Data on Free Fatty Acid Reduction

Preclinical Data

In a study utilizing isolated rat epididymal adipocytes, this compound (CVT-3619) demonstrated potent inhibition of FFA release.

| Parameter | Value |

| IC50 for cAMP Reduction | 6 nM |

| IC50 for FFA Release Inhibition | 44 nM |

| High-Affinity Binding (KH) | 14 nM |

| Low-Affinity Binding (KL) | 5.4 µM |

Table 1: Preclinical activity of this compound in rat adipocytes.

Clinical Data

Two clinical studies evaluated the effect of this compound on plasma FFA concentrations in healthy subjects.[1]

Single Ascending Dose Study:

| Dose of this compound | Number of Subjects (Non-obese) | Number of Subjects (Obese) | Observed Effect on FFA |

| 30 mg | Data not available | Data not available | No significant reduction |

| 100 mg | Data not available | Data not available | No significant reduction |

| 300 mg | Data not available | Data not available | Dose-dependent reduction |

| 600 mg | Data not available | Data not available | Dose-dependent reduction |

| 1200 mg | Data not available | Data not available | Dose-dependent reduction |

| 1800 mg | Data not available | Data not available | Dose-dependent reduction |

Table 2: Single ascending dose study of this compound in healthy non-obese and obese subjects. Note: Specific quantitative FFA reduction data is not publicly available.[1]

Multiple Ascending Dose Study (14 days in healthy obese subjects):

| Dosing Regimen | Number of Subjects | Observed Effect on FFA |

| 600 mg QD | Data not available | Reproducible reduction |

| 1200 mg QD | Data not available | Reproducible reduction |

| 1800 mg QD | Data not available | Reproducible reduction |

| 2400 mg QD | Data not available | Reproducible reduction |

| 1200 mg BID | Data not available | Reproducible reduction |

| 600 mg QID | Data not available | Reproducible reduction |

Table 3: Multiple ascending dose study of this compound in healthy obese subjects. Note: Specific quantitative FFA reduction data is not publicly available.[1]

Doses of this compound at or above 300 mg resulted in dose-dependent reductions in FFA levels.[1] These effects were reproducible over a 14-day period without evidence of tachyphylaxis.[1]

Experimental Protocols

Preclinical In Vitro Adipocyte Lipolysis Assay

The following is a generalized protocol based on standard methods for assessing adipocyte lipolysis.

Caption: Workflow for in vitro adipocyte lipolysis assay.

-

Adipocyte Isolation: Epididymal fat pads are harvested from rats and subjected to collagenase digestion to liberate mature adipocytes. The isolated adipocytes are then washed and resuspended in a suitable buffer.

-

Pre-incubation: Adipocytes are pre-incubated with varying concentrations of this compound.

-

Stimulation of Lipolysis: Lipolysis is stimulated by adding a β-adrenergic agonist, such as isoproterenol.

-

Incubation: The cell suspension is incubated at 37°C for a defined period.

-

Sample Collection and Analysis: The adipocytes are separated from the incubation medium by centrifugation. The concentration of FFAs in the medium is determined using a commercially available enzymatic colorimetric assay kit. Intracellular cAMP levels are measured using a competitive enzyme immunoassay.

Clinical Trial Protocol for FFA Measurement

The following is a generalized protocol for the assessment of FFA levels in a clinical trial setting.

-

Study Design: Two studies were conducted: a single ascending dose study in healthy non-obese and obese subjects, and a multiple ascending dose study in healthy obese subjects.[1]

-

Dosing: In the single-dose study, subjects received a single oral dose of this compound ranging from 30 to 1,800 mg.[1] In the multiple-dose study, subjects received daily doses of this compound for 14 days, with regimens including 600-2,400 mg once daily, 1,200 mg twice daily, or 600 mg four times daily.[1]

-

Blood Sampling: Blood samples for the analysis of plasma FFA concentrations are collected at pre-defined time points before and after drug administration.

-

Sample Processing: Blood is collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored frozen until analysis.

-

FFA Quantification: Plasma FFA concentrations are determined using a validated analytical method, typically an enzymatic colorimetric or fluorometric assay.

Conclusion

This compound is a potent partial agonist of the A1 adenosine receptor that effectively reduces plasma free fatty acid levels by inhibiting lipolysis in adipocytes. Its mechanism of action is well-defined, involving the Gi-mediated inhibition of adenylyl cyclase and subsequent reduction in cAMP levels. Clinical studies have demonstrated a dose-dependent reduction in FFAs in healthy subjects, supporting its potential as a therapeutic agent for the treatment of type 2 diabetes and dyslipidemia. Further research, including detailed quantitative analysis from clinical trials, will be crucial in fully elucidating the therapeutic utility of this compound.

References

- 1. Reduction of free fatty acids, safety, and pharmacokinetics of oral this compound, an A(1) adenosine receptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A1 Adenosine Receptor Partial Agonists and Allosteric Modulators: Advancing Toward the Clinic? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Pharmacological Tuning of Adenosine Signal Nuances Underlying Heart Failure With Preserved Ejection Fraction [frontiersin.org]

- 4. Pharmacological Tuning of Adenosine Signal Nuances Underlying Heart Failure With Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sfera.unife.it [sfera.unife.it]

The Role of GS-9667 in Type 2 Diabetes Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the investigational drug GS-9667 and its role in type 2 diabetes research. This compound, also known as CVT-3619, is a selective, partial agonist of the A1 adenosine receptor (A1AR). Its primary mechanism of action relevant to type 2 diabetes is the inhibition of lipolysis, leading to a reduction in plasma free fatty acids (FFA), which are implicated in insulin resistance.

Mechanism of Action

This compound exerts its effects by binding to and partially activating the A1 adenosine receptor, a G protein-coupled receptor. In adipocytes, the activation of the A1AR inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP, in turn, decreases the activity of hormone-sensitive lipase, the rate-limiting enzyme in the breakdown of triglycerides into FFA and glycerol. The resulting decrease in the release of FFA from adipose tissue into the bloodstream is the key therapeutic target for improving insulin sensitivity in type 2 diabetes.[1]

Signaling Pathway

The signaling pathway for this compound's action in adipocytes is illustrated below:

Caption: Signaling pathway of this compound in adipocytes.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in preclinical and clinical studies.

Table 1: In Vitro Activity of this compound [1]

| Parameter | Value | Cell Type |

| High-Affinity Binding (KH) | 14 nM | Adipocyte Membranes |

| Low-Affinity Binding (KL) | 5.4 µM | Adipocyte Membranes |

| IC50 (cAMP reduction) | 6 nM | Epididymal Adipocytes |

| IC50 (FFA release) | 44 nM | Epididymal Adipocytes |

Table 2: Clinical Pharmacodynamic and Pharmacokinetic Data for this compound [2]

| Study Type | Dosing Regimen | Key Findings |

| Single Ascending Dose | 30-1,800 mg (oral) | Doses ≥300 mg caused dose-dependent reductions in FFA levels. |

| Multiple Ascending Dose | 600-2,400 mg QD, 1,200 mg BID, or 600 mg QID for 14 days | Reductions in FFA were reproducible over 14 days without evidence of desensitization or rebound. |

| Pharmacokinetics | - | This compound was rapidly absorbed and distributed. Steady-state concentrations were achieved within 3-5 days. |

Experimental Protocols

In Vitro Adipocyte Lipolysis Assay

Objective: To determine the effect of this compound on cAMP accumulation and FFA release in adipocytes.

Methodology:

-

Adipocyte Isolation: Epididymal fat pads are obtained from male Sprague-Dawley rats. The tissue is minced and digested with collagenase in Krebs-Ringer bicarbonate buffer containing glucose and bovine serum albumin (BSA). Adipocytes are then isolated by filtration and centrifugation.

-

cAMP Accumulation Assay: Isolated adipocytes are pre-incubated with the phosphodiesterase inhibitor isobutylmethylxanthine (IBMX). The cells are then treated with various concentrations of this compound or vehicle control, followed by stimulation with isoproterenol to induce cAMP production. The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a competitive binding assay.

-

FFA Release Assay: Isolated adipocytes are incubated with various concentrations of this compound or vehicle control in the presence of adenosine deaminase to remove endogenous adenosine. Lipolysis is stimulated with isoproterenol. After incubation, the adipocytes are separated from the medium by centrifugation. The concentration of FFA in the incubation medium is then determined using a commercially available colorimetric assay kit.

Clinical Trial Protocol for Single and Multiple Ascending Doses

Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy human subjects.

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.

-

Participants: Healthy, non-obese and obese male and female subjects.

-

Single Ascending Dose Phase: Subjects receive a single oral dose of this compound (ranging from 30 mg to 1,800 mg) or placebo. Blood samples are collected at predefined time points for pharmacokinetic and pharmacodynamic (FFA levels) analysis. Safety and tolerability are monitored throughout the study.

-

Multiple Ascending Dose Phase: Obese subjects receive multiple oral doses of this compound (e.g., 600 mg once daily, 1200 mg twice daily, etc.) or placebo for 14 consecutive days. Blood and urine samples are collected for pharmacokinetic and lipid profiling at various time points. ECG, vital signs, and tolerability are monitored throughout the dosing period.

Experimental Workflow

The following diagram illustrates the general workflow for preclinical and clinical evaluation of this compound.

Caption: General workflow for this compound research and development.

Conclusion

This compound represents a targeted approach to the treatment of type 2 diabetes by addressing the issue of elevated free fatty acids, a key contributor to insulin resistance. The preclinical and early clinical data demonstrate its potential to effectively lower FFA levels through partial agonism of the A1 adenosine receptor. Further research is warranted to fully elucidate its long-term efficacy and safety profile in patients with type 2 diabetes.

References

The Discovery and Development of GS-9667 (CVT-3619): A Selective A1 Adenosine Receptor Partial Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GS-9667, also known as CVT-3619, is a novel, selective partial agonist of the A1 adenosine receptor (A1AdoR). This technical guide provides a comprehensive overview of the discovery and development of this compound, with a focus on its pharmacological profile, mechanism of action, and key preclinical and clinical findings. This compound was identified as a promising therapeutic agent for metabolic diseases, primarily due to its ability to inhibit lipolysis and lower circulating free fatty acids (FFAs). This document summarizes the quantitative data from pivotal studies, details the experimental protocols used in its characterization, and visualizes the underlying biological pathways and experimental workflows.

Introduction

Adenosine, an endogenous nucleoside, modulates numerous physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A1 adenosine receptor is highly expressed in adipocytes and plays a crucial role in regulating lipid metabolism. Activation of the A1AdoR in fat cells inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent suppression of lipolysis, the process of breaking down triglycerides into free fatty acids and glycerol.

Elevated plasma levels of FFAs are associated with insulin resistance and are a key feature of type 2 diabetes and dyslipidemia. Therefore, pharmacological agents that can reduce FFA levels by targeting the A1AdoR in adipocytes represent a promising therapeutic strategy for these metabolic disorders. This compound was developed by CV Therapeutics (later acquired by Gilead Sciences) as a selective, partial A1AdoR agonist designed to achieve this therapeutic effect with a favorable safety profile.[1][2][3]

Discovery and Structure-Activity Relationship (SAR)

The discovery of this compound emerged from research focused on developing selective A1 adenosine receptor agonists.[4][5] The core structure is an N6-substituted adenosine analog. The N6-5'-substituted adenosine structure of this compound was optimized to achieve partial agonism at the A1AdoR, a property intended to provide a therapeutic window that avoids the potential cardiovascular side effects associated with full A1AdoR agonists.[3]

While specific details of the lead optimization process for this compound are not extensively published in publicly available literature, patents filed by CV Therapeutics describe series of N6-substituted adenosine analogs with modifications aimed at improving potency, selectivity, and pharmacokinetic properties.[4][5] The general SAR for A1AdoR agonists indicates that substitutions at the N6 position of the adenine ring are critical for receptor affinity and selectivity.

Pharmacological Profile

This compound is a selective, partial agonist of the A1 adenosine receptor. Its pharmacological activity has been characterized through a series of in vitro and in vivo studies.

Receptor Binding and Functional Activity

In vitro studies using rat adipocyte membranes demonstrated that this compound binds to the A1AdoR with high affinity.[6] The functional consequence of this binding is the inhibition of adenylyl cyclase, leading to a reduction in intracellular cAMP levels and a subsequent decrease in the release of nonesterified fatty acids (NEFAs), also known as free fatty acids (FFAs).[6]

| Parameter | Value | Species/Cell Type | Reference |

| Binding Affinity (KH) | 14 nM | Rat Adipocyte Membranes | [6] |

| Binding Affinity (KL) | 5.4 µM | Rat Adipocyte Membranes | [6] |

| IC50 (cAMP Reduction) | 6 nM | Rat Epididymal Adipocytes | [6] |

| IC50 (NEFA Release) | 44 nM | Rat Epididymal Adipocytes | [6] |

Table 1: In Vitro Pharmacological Parameters of this compound

Preclinical Studies

Preclinical evaluation of this compound in animal models confirmed its anti-lipolytic effects. In rats, administration of this compound led to a significant reduction in plasma free fatty acid levels.[1] These studies also demonstrated that this compound improves insulin sensitivity and reduces elevated triglycerides.[1]

Mechanism of Action

This compound exerts its therapeutic effect by acting as a partial agonist at the A1 adenosine receptor, which is coupled to an inhibitory G protein (Gi). The signaling pathway is initiated by the binding of this compound to the A1AdoR on the surface of adipocytes.

Caption: A1 Adenosine Receptor Signaling Pathway in Adipocytes.

The activated Gi protein inhibits the enzyme adenylyl cyclase, which is responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The resulting decrease in intracellular cAMP levels leads to reduced activation of Protein Kinase A (PKA). PKA is a key enzyme that phosphorylates and activates hormone-sensitive lipase (HSL), the rate-limiting enzyme in lipolysis. By inhibiting this cascade, this compound effectively reduces the breakdown of triglycerides and the subsequent release of FFAs into the bloodstream.

Clinical Development

This compound progressed to Phase 1 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans.[2]

Phase 1 Clinical Trials

Two Phase 1 studies were conducted: a single ascending dose study and a multiple ascending dose study.

Single Ascending Dose Study:

-

Participants: Healthy, non-obese, and obese subjects.

-

Dosage: Single oral doses ranging from 30 mg to 1,800 mg.

Multiple Ascending Dose Study:

-

Participants: Healthy, obese subjects.

-

Dosage: Doses ranging from 600 mg to 2,400 mg once daily (QD), 1,200 mg twice daily (BID), or 600 mg four times daily (QID) for 14 days.

Clinical Trial Results

The clinical trials demonstrated that this compound was well-tolerated at all doses tested. Doses of 300 mg and higher resulted in dose-dependent reductions in plasma FFA levels. These reductions were reproducible over the 14-day treatment period without evidence of desensitization or a rebound effect upon discontinuation.

Pharmacokinetic analysis revealed that this compound is rapidly absorbed and distributed, with steady-state concentrations achieved within 3 to 5 days of repeated dosing. The pharmacokinetic profile was reported to be linear.

| Study Type | Subject Population | Dose Range | Duration | Key Findings |

| Single Ascending Dose | Healthy, non-obese, and obese | 30 - 1,800 mg (single dose) | 1 day | Dose-dependent reduction in FFA at doses ≥300 mg. Well tolerated. |

| Multiple Ascending Dose | Healthy, obese | 600 - 2,400 mg QD, 1,200 mg BID, 600 mg QID | 14 days | Reproducible FFA reduction. No desensitization or rebound. Well tolerated. Rapid absorption and distribution. Steady state in 3-5 days. |

Table 2: Summary of this compound Phase 1 Clinical Trial Data

Experimental Protocols

This section provides an overview of the methodologies for key experiments used in the characterization of this compound. These protocols are based on standard techniques in the field.

Radioligand Binding Assay for A1 Adenosine Receptor

This assay is used to determine the binding affinity of a compound to the A1 adenosine receptor.

Caption: Experimental Workflow for Radioligand Binding Assay.

-

Membrane Preparation:

-

Isolate adipocytes from rat epididymal fat pads.[7]

-

Homogenize the adipocytes in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in the assay buffer.[8]

-

-

Binding Assay:

-

Incubate the prepared membranes with a constant concentration of a radiolabeled A1AdoR antagonist (e.g., [3H]DPCPX) and varying concentrations of the test compound (this compound).[9]

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled A1AdoR agonist or antagonist.

-

Incubate at room temperature for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the Ki (inhibition constant) of the test compound.

-

Cyclic AMP (cAMP) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of cAMP in response to a stimulator of adenylyl cyclase.

-

Cell Preparation:

-

Assay Procedure:

-

Treat the adipocytes with varying concentrations of the test compound (this compound).

-

Stimulate adenylyl cyclase with a known agonist (e.g., isoproterenol) in the presence of an adenosine deaminase to remove endogenous adenosine.

-

Incubate for a defined period at 37°C.

-

Terminate the reaction and lyse the cells to release intracellular cAMP.

-

-

cAMP Quantification:

-

Data Analysis:

-

Generate a dose-response curve and calculate the IC50 value for the inhibition of cAMP production.

-

Lipolysis (Free Fatty Acid Release) Assay

This assay quantifies the release of free fatty acids from adipocytes as a measure of lipolysis.

-

Adipocyte Preparation:

-

Isolate rat epididymal adipocytes as described above.[10]

-

Wash and resuspend the adipocytes in a suitable buffer.

-

-

Lipolysis Assay:

-

Incubate the adipocytes with varying concentrations of the test compound (this compound).

-

Stimulate lipolysis with a β-adrenergic agonist like isoproterenol.

-

Incubate the cells at 37°C for a specified time.

-

Centrifuge the cell suspension to pellet the adipocytes.

-

Collect the infranatant (the buffer below the floating fat cells) for FFA analysis.[15]

-

-

FFA Quantification:

-

Data Analysis:

-

Construct a dose-response curve to determine the IC50 for the inhibition of FFA release.

-

Conclusion

This compound (CVT-3619) is a selective, partial A1 adenosine receptor agonist that effectively inhibits lipolysis and reduces plasma free fatty acid levels. Preclinical and Phase 1 clinical studies have demonstrated its potential as a therapeutic agent for metabolic diseases such as type 2 diabetes and dyslipidemia, with a favorable safety and pharmacokinetic profile. The data presented in this guide highlight the well-characterized mechanism of action and pharmacological properties of this compound, providing a solid foundation for its further investigation and development. While the clinical development of this compound was discontinued, the information gathered from its discovery and early-phase trials remains valuable for the ongoing research and development of novel A1AdoR modulators for metabolic diseases.[17]

References

- 1. General Outline of Lipogenesis Assay (DRAFT VERSION) [whitelabs.org]

- 2. CV Therapeutics, Inc. Initiates Phase 1 Clinical Trial of CVT-3619, a Novel Potential Treatment for Cardiometabolic Diseases - BioSpace [biospace.com]

- 3. A1 adenosine receptor agonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. patents.justia.com [patents.justia.com]

- 5. US7271157B2 - A1 adenosine receptor agonists - Google Patents [patents.google.com]

- 6. bioivt.com [bioivt.com]

- 7. Feeding desensitizes A1 adenosine receptors in adipose through FOXO1-mediated transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A1 adenosine receptors in the human fat cell: tissue distribution and regulation of radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isolation of adipocytes and lipolysis assay in isolated adipocytes [bio-protocol.org]

- 11. Real-time monitoring of cAMP in brown adipocytes reveals differential compartmentation of β1 and β3-adrenoceptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resources.revvity.com [resources.revvity.com]

- 13. Cyclic AMP (cAMP)-Mediated Stimulation of Adipocyte Differentiation Requires the Synergistic Action of Epac- and cAMP-Dependent Protein Kinase-Dependent Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. innoprot.com [innoprot.com]

- 15. researchgate.net [researchgate.net]

- 16. saibou.jp [saibou.jp]

- 17. giffordbioscience.com [giffordbioscience.com]

An In-Depth Technical Guide to the Selectivity Profile of GS-9667

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS-9667, also known as CVT-3619, is a novel N6-5'-substituted adenosine analog that has been identified as a potent and selective partial agonist for the A1 adenosine receptor (A1AdoR). This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its binding affinities, functional potencies, and the experimental methodologies used for its characterization. The document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of selective A1AdoR agonists, particularly in the context of metabolic diseases such as type 2 diabetes and dyslipidemia.

Introduction

Adenosine is an endogenous nucleoside that modulates a wide range of physiological processes through its interaction with four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A1 adenosine receptor, coupled to inhibitory G proteins (Gi/o), is a key regulator of cellular metabolism, particularly in adipocytes where its activation leads to the inhibition of lipolysis. This has made the A1AdoR an attractive target for the treatment of metabolic disorders characterized by elevated free fatty acid levels.

However, the therapeutic development of full A1AdoR agonists has been hampered by on-target cardiovascular side effects, such as bradycardia and atrioventricular block. This compound was developed as a partial A1AdoR agonist with the aim of retaining the beneficial anti-lipolytic effects while minimizing the risk of adverse cardiovascular events. This guide delves into the preclinical data that defines the selectivity of this compound.

Selectivity and Potency of this compound

The selectivity of a drug candidate is a critical determinant of its therapeutic index. Extensive preclinical studies have been conducted to characterize the binding affinity and functional potency of this compound at the A1 adenosine receptor and to assess its activity at other adenosine receptor subtypes.

Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor. These assays measure the displacement of a radiolabeled ligand by the test compound, allowing for the calculation of the inhibition constant (Ki).

Table 1: Binding Affinity of this compound at the A1 Adenosine Receptor

| Parameter | Value | Species | Tissue/Cell Line | Reference |

| High-Affinity Binding (KH) | 14 nM | Rat | Adipocyte Membranes | [1] |

| Low-Affinity Binding (KL) | 5.4 µM | Rat | Adipocyte Membranes | [1] |

Functional Potency and Selectivity

Functional assays measure the biological response elicited by a compound upon binding to its target. For this compound, key functional readouts include the inhibition of adenylyl cyclase (leading to reduced cyclic AMP levels) and the subsequent inhibition of lipolysis.

Table 2: Functional Potency of this compound

| Assay | IC50 Value | Species | Tissue/Cell Line | Reference |

| Cyclic AMP Content Reduction | 6 nM | Rat | Epididymal Adipocytes | [1] |

| Nonesterified Fatty Acid Release Inhibition | 44 nM | Rat | Epididymal Adipocytes | [1] |

Preclinical studies have demonstrated that this compound is 10- to 100-fold selective for the A1 adenosine receptor over other adenosine receptor subtypes.[1] Notably, this compound only induced an increase in coronary conductance, an effect mediated by the A2A adenosine receptor, at concentrations greater than or equal to 10 µM, highlighting its functional selectivity for the A1 receptor at therapeutic concentrations.[1]

Experimental Protocols

The following sections provide an overview of the methodologies typically employed to determine the selectivity profile of A1 adenosine receptor agonists like this compound.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the A1 adenosine receptor.

Objective: To determine the Ki of this compound at the A1 adenosine receptor.

Materials:

-

Membrane Preparation: Membranes from cells or tissues endogenously or recombinantly expressing the A1 adenosine receptor (e.g., rat adipocytes).

-

Radioligand: A high-affinity A1AdoR antagonist or agonist radioligand (e.g., [3H]DPCPX or [3H]CCPA).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled A1AdoR ligand (e.g., unlabeled DPCPX).

-

Assay Buffer: Typically a Tris-HCl based buffer at physiological pH.

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Incubation: Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound). A parallel set of incubations is performed in the presence of a high concentration of the non-specific binding control.

-

Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Cyclic AMP (cAMP) Functional Assay

This protocol describes a functional assay to measure the ability of an A1AdoR agonist to inhibit adenylyl cyclase activity.

Objective: To determine the IC50 of this compound for the inhibition of cAMP production.

Materials:

-

Cell Line: A cell line expressing the A1 adenosine receptor (e.g., primary rat epididymal adipocytes).

-

Stimulating Agent: Forskolin or another adenylyl cyclase activator to induce a measurable level of cAMP.

-

Test Compound: this compound.

-

cAMP Detection Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., ELISA, HTRF, or BRET-based assays).

-

Cell Lysis Buffer: To release intracellular cAMP.

Procedure:

-

Cell Plating: Cells are seeded in a multi-well plate and allowed to adhere.

-

Pre-treatment: Cells are pre-treated with the test compound (this compound) at various concentrations.

-

Stimulation: Cells are then stimulated with a fixed concentration of forskolin to increase intracellular cAMP levels.

-

Lysis: The cells are lysed to release the intracellular cAMP.

-

Detection: The concentration of cAMP in the cell lysate is measured using a cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: The concentration of this compound that causes a 50% inhibition of the forskolin-stimulated cAMP production (IC50) is determined by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in drug action and discovery can aid in understanding the selectivity profile of a compound. The following diagrams were generated using the DOT language to illustrate the A1 adenosine receptor signaling pathway and a typical workflow for selectivity profiling.

References

GS-9667 and its Role in Enhancing Insulin Sensitivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS-9667, a selective partial agonist of the A1 adenosine receptor (A1AR), has emerged as a compound of interest in the modulation of metabolic pathways, particularly concerning insulin sensitivity. This technical guide provides an in-depth analysis of the core mechanisms by which this compound exerts its effects, supported by quantitative data from preclinical studies and detailed experimental protocols. The primary mechanism of action involves the inhibition of lipolysis in adipocytes, leading to a reduction in circulating free fatty acids (FFAs), a key factor implicated in the pathogenesis of insulin resistance. This guide consolidates available data, presents it in a structured format for ease of comparison, and offers visual representations of the underlying signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's metabolic impact.

Core Mechanism of Action: A1 Adenosine Receptor Agonism and Lipolysis Inhibition

This compound, also known as CVT-3619, is a novel N6-5'-substituted adenosine analog that functions as a selective, partial agonist of the A1 adenosine receptor (A1AdoR).[1] In adipose tissue, the activation of A1AR by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP dampens the activity of hormone-sensitive lipase (HSL), a critical enzyme responsible for the hydrolysis of triglycerides into FFAs and glycerol. Consequently, the release of FFAs from adipocytes into the bloodstream is significantly attenuated.

Elevated plasma FFA levels are a well-established contributor to insulin resistance in skeletal muscle and the liver. By lowering circulating FFA concentrations, this compound is hypothesized to improve insulin sensitivity, thereby enhancing glucose uptake and utilization in peripheral tissues. Preclinical studies have demonstrated that the administration of this compound effectively reduces plasma FFA levels in a dose-dependent manner.[2]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound (CVT-3619) on metabolic parameters in rodent models of diet-induced insulin resistance.

Table 1: Effect of CVT-3619 on Fasting Plasma Parameters in High-Fat Diet-Fed Rats

| Parameter | Control (Chow) | Control (High-Fat) | CVT-3619 (1 mg/kg) |

| Insulin (ng/mL) | 2.5 ± 0.3 | 5.8 ± 0.7 | 3.1 ± 0.4† |

| Free Fatty Acids (mEq/L) | 0.45 ± 0.05 | 0.78 ± 0.06 | 0.49 ± 0.05† |

| Triglycerides (mg/dL) | 55 ± 5 | 120 ± 10* | 70 ± 8† |

*Data are presented as means ± SEM. P < 0.01 vs. Chow; †P < 0.01 vs. High-Fat Control. Data extracted from Dhalla et al., 2007.

Table 2: Effect of CVT-3619 on Glucose Infusion Rate during Hyperinsulinemic-Euglycemic Clamp in High-Fat Diet-Fed Mice

| Treatment Group | Glucose Infusion Rate (mg/kg/min) |

| Chow-Fed Control | 25.5 ± 2.1 |

| High-Fat Diet Control | 15.2 ± 1.5* |

| High-Fat Diet + CVT-3619 (1 mg/kg) | 23.8 ± 2.0† |

*Data are presented as means ± SEM. P < 0.01 vs. Chow-Fed Control; †P < 0.01 vs. High-Fat Diet Control. Data extracted from Dhalla et al., 2007.

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the preclinical studies to assess the impact of this compound on insulin sensitivity.

Animal Model of Diet-Induced Insulin Resistance

-

Species: Male Sprague-Dawley rats or C57BL/6J mice.

-

Diet: Animals are fed a high-fat diet (e.g., 45-60% of calories from fat) for a period of 2 to 12 weeks to induce insulin resistance. A control group is maintained on a standard chow diet.

-

Confirmation of Insulin Resistance: Insulin resistance is typically confirmed by measuring elevated fasting insulin, FFA, and triglyceride levels compared to the chow-fed control group.

Drug Administration

-

Compound: CVT-3619 (this compound) is dissolved in a suitable vehicle (e.g., saline).

-

Route of Administration: Intravenous (IV) or oral (PO) administration.

-

Dosing: Doses ranging from 0.1 to 10 mg/kg have been used in preclinical studies. For acute studies, the compound is often administered 15-30 minutes prior to metabolic testing.

Hyperinsulinemic-Euglycemic Clamp

The hyperinsulinemic-euglycemic clamp is the gold-standard technique for assessing insulin sensitivity in vivo.

-

Surgical Preparation: Animals are anesthetized, and catheters are implanted in the jugular vein (for infusions) and carotid artery (for blood sampling). Animals are allowed to recover for several days post-surgery.

-

Fasting: Animals are fasted overnight prior to the clamp procedure.

-

Insulin and Glucose Infusion: A continuous infusion of human insulin is initiated to suppress endogenous glucose production. Simultaneously, a variable infusion of glucose is started and adjusted to maintain blood glucose at a constant, euglycemic level (approximately 100-120 mg/dL).

-

Steady State: Once a steady state is achieved (constant blood glucose with a stable glucose infusion rate), the glucose infusion rate is recorded. This rate is a direct measure of whole-body insulin sensitivity.

-

Blood Sampling: Blood samples are collected periodically to monitor blood glucose levels and for subsequent analysis of plasma insulin and FFA concentrations.

Intravenous Glucose Tolerance Test (IVGTT)

The IVGTT assesses the ability of the body to clear a glucose load from the circulation.

-

Fasting: Animals are fasted overnight.

-

Baseline Blood Sample: A baseline blood sample is collected.

-

Glucose Bolus: A bolus of glucose (e.g., 0.5 g/kg) is administered intravenously.

-

Timed Blood Sampling: Blood samples are collected at specific time points (e.g., 2, 5, 10, 15, 30, and 60 minutes) post-glucose injection.

-

Analysis: Blood glucose and plasma insulin levels are measured at each time point to determine the glucose clearance rate and the insulin response to the glucose challenge.

Signaling Pathways and Experimental Workflows

Diagrams

Caption: A1AR signaling pathway in adipocytes activated by this compound.

Caption: Experimental workflow for assessing this compound's metabolic effects.

Conclusion

This compound, through its action as a partial A1 adenosine receptor agonist, demonstrates a clear and potent ability to improve insulin sensitivity in preclinical models of diet-induced insulin resistance. The primary mechanism underlying this effect is the inhibition of lipolysis in adipocytes, leading to a significant reduction in plasma free fatty acid concentrations. The quantitative data from hyperinsulinemic-euglycemic clamp studies provides strong evidence for enhanced whole-body insulin action following this compound administration. These findings underscore the therapeutic potential of targeting the A1 adenosine receptor for the management of metabolic disorders characterized by insulin resistance, such as type 2 diabetes. Further research and clinical investigation are warranted to fully elucidate the long-term efficacy and safety of this compound in a clinical setting.

References

Methodological & Application

Application Notes and Protocols for In Vitro cAMP Measurement of GS-9667

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-9667, also known as CVT-3619, is a selective partial agonist of the A₁ adenosine receptor (A₁AdoR), a Gαi protein-coupled receptor.[1] Activation of the A₁AdoR by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP has various physiological effects, including the inhibition of lipolysis in adipocytes.[1] These application notes provide a detailed protocol for an in vitro assay to measure the effect of this compound on cAMP levels in rat epididymal adipocytes.

Signaling Pathway of this compound in Adipocytes

The binding of this compound to the A₁ adenosine receptor on the surface of adipocytes initiates a signaling cascade that inhibits the production of cAMP. This pathway is initiated by a stimulatory signal, such as from catecholamines binding to β-adrenergic receptors, which activates adenylyl cyclase and increases cAMP production. This compound, through the Gαi subunit, counteracts this stimulation.

Caption: this compound binds to the A1AdoR, inhibiting adenylyl cyclase and reducing cAMP-stimulated lipolysis.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the effect of this compound on cAMP levels and lipolysis in rat epididymal adipocytes, as reported by Fatholahi et al., 2006.[1]

| Parameter | Agonist | IC₅₀ (nM) |

| cAMP Reduction | This compound | 6 |

| Lipolysis Inhibition | This compound | 44 |

| cAMP Reduction | N⁶-cyclopentyladenosine (CPA) (Full Agonist) | ~1 |

| Lipolysis Inhibition | N⁶-cyclopentyladenosine (CPA) (Full Agonist) | ~10 |

Experimental Protocol: In Vitro cAMP Measurement in Rat Epididymal Adipocytes

This protocol details the steps for isolating rat epididymal adipocytes and subsequently measuring the inhibitory effect of this compound on stimulated cAMP production using a competitive ELISA-based assay.

Materials and Reagents

-

Male Wistar rats (200-250 g)

-

Collagenase Type I

-

Krebs-Ringer-HEPES (KRH) buffer with 1% defatted Bovine Serum Albumin (BSA)

-

Adenosine deaminase

-

Forskolin

-

3-isobutyl-1-methylxanthine (IBMX)

-

This compound

-

cAMP ELISA kit

-

Cell lysis buffer (provided with ELISA kit or 0.1 M HCl)

-

Phosphate-buffered saline (PBS)

Experimental Workflow

Caption: Workflow for the isolation of adipocytes and subsequent measurement of cAMP levels.

Step-by-Step Methodology

Part 1: Isolation of Rat Epididymal Adipocytes

-

Euthanize a male Wistar rat according to approved institutional animal care and use committee protocols.

-

Dissect and remove the epididymal fat pads and place them in warm KRH buffer.

-

Mince the fat pads into small pieces in a vial containing KRH buffer with collagenase (e.g., 1 mg/mL).

-

Incubate the vial in a shaking water bath at 37°C for 30-60 minutes until the tissue is digested.

-

Filter the cell suspension through a nylon mesh to remove undigested tissue.

-

Wash the adipocytes by adding KRH buffer and allowing them to float. Remove the infranatant containing the buffer and stromal-vascular cells. Repeat this washing step three times.

-

Resuspend the final adipocyte preparation in KRH buffer containing 1% defatted BSA.

Part 2: cAMP Measurement Assay

-

Pre-incubation: To remove the effects of endogenous adenosine, add adenosine deaminase (e.g., 1 U/mL) to the adipocyte suspension and incubate for 30 minutes at 37°C.

-

Phosphodiesterase Inhibition: Add a phosphodiesterase inhibitor such as IBMX (final concentration, e.g., 0.5 mM) to the cell suspension to prevent the degradation of cAMP.

-

Compound Addition: Aliquot the adipocyte suspension into a 96-well plate. Add this compound at a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M) to the respective wells. Include a vehicle control (e.g., DMSO).

-

Stimulation: To induce cAMP production, add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells except for the basal control. The optimal concentration of forskolin should be determined empirically to achieve a robust cAMP signal.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes.

-

Cell Lysis: Stop the reaction and lyse the cells by adding the lysis buffer provided with the cAMP ELISA kit or 0.1 M HCl.

-

cAMP Detection: Perform the cAMP competitive ELISA according to the manufacturer's instructions. This typically involves the addition of a cAMP-HRP conjugate and an anti-cAMP antibody.

-

Data Analysis: Read the absorbance of the plate at 450 nm using a microplate reader. The intensity of the signal is inversely proportional to the cAMP concentration. Calculate the cAMP concentration in each well based on a standard curve. Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Note: This protocol provides a general framework. The optimal cell density, incubation times, and reagent concentrations should be determined empirically for each specific experimental setup.

References

Application Notes and Protocols for GS-9667 in High-Fat Diet-Induced Obese Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, specific studies detailing the use of GS-9667 in high-fat diet-induced obese mouse models are not available in the public domain. The following application notes and protocols are representative, constructed from the known mechanism of action of A₁ adenosine receptor (A₁AR) partial agonists and established methodologies for similar compounds in metabolic research. The data presented is hypothetical and for illustrative purposes.

Introduction